![molecular formula C11H9N3O3 B1440014 1-(2-methyl-6-nitrobenzoyl)-1H-imidazole CAS No. 1235438-76-2](/img/structure/B1440014.png)
1-(2-methyl-6-nitrobenzoyl)-1H-imidazole
Overview
Description
The compound “1-(2-methyl-6-nitrobenzoyl)-1H-imidazole” is also known as 2-Methyl-6-nitrobenzoic Anhydride . It has a molecular formula of C16H12N2O7 and a molecular weight of 344.279 g/mol . The IUPAC name for this compound is (2-methyl-6-nitrobenzoyl) 2-methyl-6-nitrobenzoate .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC1=C(C(=CC=C1)N+[O-])C(=O)OC(=O)C2=C(C=CC=C2N+[O-])C .Physical And Chemical Properties Analysis
This compound has a melting point of 177°C .Scientific Research Applications
Synthesis and Transformation in Heterocyclic Compounds : The study by Stefancich, Silvestri, & Artico (1993) involved the synthesis of heterocyclic compounds related to 1-(2-methyl-6-nitrobenzoyl)-1H-imidazole. This research highlights the chemical transformations that such compounds can undergo, indicating their potential in organic synthesis and chemical research.
Antituberculosis Agents : A study by Foroumadi et al. (2004) synthesized derivatives of 1-(2-methyl-6-nitrobenzoyl)-1H-imidazole and evaluated their antituberculosis activity. This research demonstrates the potential application of these compounds in the development of new antituberculosis agents.
Antimicrobial and Antitrichomonal Activities : Research by Cavalleri, Volpe, & Arioli (1977) focused on the synthesis of 2-nitro-1H-imidazoles, closely related to 1-(2-methyl-6-nitrobenzoyl)-1H-imidazole, and their antimicrobial and antitrichomonal activities, indicating the potential biomedical applications of these compounds.
Synthesis of Nitroimidazole Derivatives : The study by Adebayo, Bowman, & Salt (1989) focused on the synthesis of various nitroimidazole derivatives. This research provides insights into the chemical properties and reactions of nitroimidazoles, which can be useful in drug design and development.
Cytotoxicity and Antibacterial Studies : Patil et al. (2011) investigated the cytotoxicity and antibacterial activities of compounds related to 1-(2-methyl-6-nitrobenzoyl)-1H-imidazole (Patil, Deally, Gleeson, Hackenberg, Müller‐Bunz, Paradisi, & Tacke, 2011). Their findings contribute to understanding the biomedical potential of these compounds.
Electrolyte for Fuel Cells : Schechter & Savinell (2002) explored the use of imidazole derivatives in the context of polybenzimidazole membranes doped with phosphoric acid for high-temperature proton-conducting polymer electrolytes, relevant to fuel cell technology (Schechter & Savinell, 2002).
Green Chemistry in Synthesis and Catalysis : Ren et al. (2011) examined the use of nitro-functionalized imidazolium salts as alternative solvents to nitromethane in organic and catalytic reactions (Ren, Li, Yang, Peng, & Gu, 2011). This research is significant for developing environmentally friendly methods in chemical synthesis.
Safety and Hazards
Future Directions
properties
IUPAC Name |
imidazol-1-yl-(2-methyl-6-nitrophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c1-8-3-2-4-9(14(16)17)10(8)11(15)13-6-5-12-7-13/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNIIKJMFQHXIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101235370 | |
Record name | 1H-Imidazol-1-yl(2-methyl-6-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101235370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-6-nitrobenzoyl)-1H-imidazole | |
CAS RN |
1235438-76-2 | |
Record name | 1H-Imidazol-1-yl(2-methyl-6-nitrophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235438-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazol-1-yl(2-methyl-6-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101235370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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